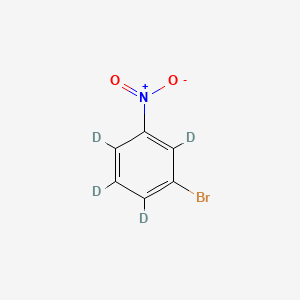

3-Bromonitrobenzene-d4

描述

作用机制

Target of Action

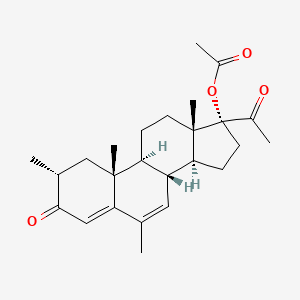

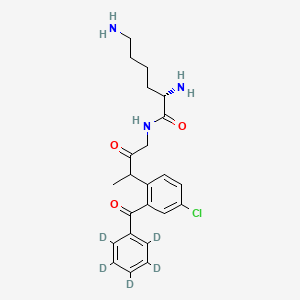

3-Bromonitrobenzene-d4 is a deuterated form of 3-Bromonitrobenzene, an organic compound with the chemical formula C6H3BrNO2 . The compound is commonly used as an intermediate molecule in the production of various chemicals, such as pharmaceuticals, dyes, and agrochemicals . The primary targets of this compound are the enzymes involved in its biodegradation, such as the Rieske nonheme iron dioxygenase (DcbAaAbAcAd) and the chlorocatechol 1,2-dioxygenase (DccA) .

Mode of Action

The mode of action of this compound involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways involved in the degradation of this compound are catalyzed by the Dcb and Dcc enzymes of Diaphorobacter sp. strain JS3051 . The Rieske nonheme iron dioxygenase (DcbAaAbAcAd) catalyzes the dihydroxylation of this compound, resulting in the regiospecific production of ring-cleavage intermediates . The chlorocatechol 1,2-dioxygenase (DccA) then converts these intermediates into the corresponding halomuconic acids .

Pharmacokinetics

It is known that the compound is highly flammable and may cause skin irritation or respiratory problems if inhaled . Therefore, appropriate safety precautions should be taken when handling this compound.

Result of Action

The result of the action of this compound is the production of halomuconic acids . These acids are the end products of the biodegradation pathway catalyzed by the Dcb and Dcc enzymes .

Action Environment

The action environment of this compound is typically a habitat contaminated with mixtures of chloronitrobenzenes . The ability of Diaphorobacter sp. strain JS3051 to utilize multiple substrates provides a strong selective advantage in such environments .

准备方法

3-Bromonitrobenzene-d4 can be synthesized through the bromination of nitrobenzene in the presence of various catalysts. One common method involves the use of bromine and iron powder as reagents, with the reaction carried out at elevated temperatures (135-145°C) in an oil bath . The reaction mixture is then distilled with steam to isolate the product . Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

化学反应分析

3-Bromonitrobenzene-d4 undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by a nucleophile.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.

Common reagents used in these reactions include bromine, iron powder, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

3-Bromonitrobenzene-d4 is used in a variety of scientific research applications, including:

Analytical Chemistry: It is used as a standard in analytical method development and validation.

Environmental Studies: Research on the biodegradation of halonitrobenzenes, including this compound, by bacteria such as Diaphorobacter sp.

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

相似化合物的比较

Similar compounds to 3-Bromonitrobenzene-d4 include:

3-Chloronitrobenzene: Similar in structure but with a chlorine atom instead of bromine.

3-Fluoronitrobenzene: Contains a fluorine atom instead of bromine.

3-Iodonitrobenzene: Contains an iodine atom instead of bromine.

Compared to these compounds, this compound is unique due to its deuterated nature, which makes it particularly useful in analytical applications where isotopic labeling is required .

属性

IUPAC Name |

1-bromo-2,3,4,6-tetradeuterio-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIROFMBWVMWLB-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

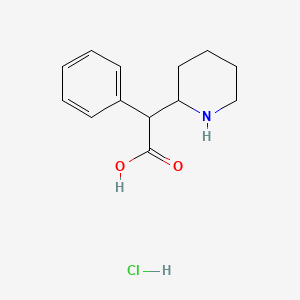

![4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B588500.png)

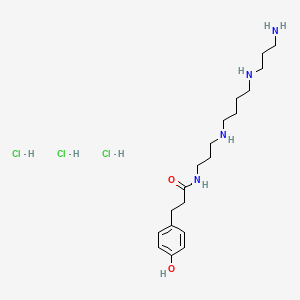

![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B588502.png)